Malathion-d7(dimethyl-d6; 3-d1)
Description
Rationale for Deuterated Analogs in Compound Research
Deuterium (B1214612) (D), a stable isotope of hydrogen, is a favored choice for isotopic labeling in many research applications. The use of deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium, offers several distinct advantages:
Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in analytical techniques, particularly in mass spectrometry (MS). clearsynth.com An internal standard is a known amount of a substance added to an unknown sample to facilitate accurate quantification of a target analyte. Since a deuterated analog is chemically almost identical to the non-labeled compound (the analyte), it behaves similarly during sample preparation and analysis. However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows for the correction of any sample loss during preparation and for variations in the instrument's response, leading to highly accurate and precise measurements. clearsynth.com
Mechanistic Studies: By strategically placing deuterium atoms in a molecule, chemists can investigate the mechanisms of chemical reactions. synmr.insynmr.in Observing whether a carbon-deuterium bond breaks during a reaction, and at what rate compared to a carbon-hydrogen bond (an effect known as the kinetic isotope effect), provides valuable insights into the reaction's step-by-step pathway.
Probing Molecular Interactions: Deuteration can subtly alter the strength of intermolecular interactions like hydrogen bonding. nih.gov Studying these changes helps researchers understand the forces that govern molecular recognition and self-assembly.
Overview of Malathion-d7(dimethyl-d6; 3-d1) as a Research Compound Analog
Malathion (B1675926) is a widely used organophosphate insecticide in agriculture, public health, and home gardens. nih.govdrexchem.com To accurately monitor its presence and concentration in various environmental and biological samples, a reliable analytical standard is essential. This is where Malathion-d7(dimethyl-d6; 3-d1) comes into play. chemicalbook.com
Malathion-d7 is a deuterated analog of malathion where seven hydrogen atoms have been replaced with deuterium atoms. cdnisotopes.com Specifically, the six hydrogen atoms of the two methyl groups attached to the phosphorus atom are replaced (dimethyl-d6), and one hydrogen atom at the 3-position of the butanedioate backbone is also replaced (3-d1). cdnisotopes.com
This isotopic labeling makes Malathion-d7 an ideal internal standard for the quantitative analysis of malathion using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov When analyzing a sample (e.g., water, soil, or a biological fluid) for malathion, a known amount of Malathion-d7 is added at the beginning of the sample preparation process. nih.govresearchgate.net Because Malathion-d7 has nearly identical chemical and physical properties to malathion, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. hpc-standards.com However, its higher mass allows it to be separately detected from the non-labeled malathion. By comparing the signal intensity of the malathion in the sample to the known signal intensity of the Malathion-d7 internal standard, a precise and accurate concentration of malathion can be determined. purdue.edu
Table 1: Properties of Malathion-d7(dimethyl-d6; 3-d1)
| Property | Value |
| Chemical Formula | C₁₀H₁₂D₇O₆PS₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 352438-94-9 |
| Appearance | Oily |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity | >95% |
| Data sourced from publicly available chemical supplier information. |
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-GPJIBGMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C(=O)OCC)SP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Characterization of Malathion D7 Dimethyl D6; 3 D1
Methodologies for Deuterated Malathion (B1675926) Synthesis
The synthesis of Malathion-d7 is adapted from established methods for preparing malathion and other organophosphate pesticides vedomostincesmp.ru. The core reaction involves the addition of a dialkyl dithiophosphoric acid to an unsaturated diester google.com. To produce the specifically labeled Malathion-d7, this process requires the synthesis and use of deuterated precursors.
The synthesis of Malathion-d7, which is labeled on both methoxy (B1213986) groups and the succinate (B1194679) backbone, necessitates the use of specifically deuterated starting materials.
O,O-di(methyl-d3)-dithiophosphoric acid : This precursor provides the six deuterium (B1214612) atoms for the two methoxy groups. It is synthesized by reacting phosphorus pentasulfide (P₂S₅) with deuterated methanol (Methanol-d4, CD₃OD), which serves as the primary deuterium source for the methyl groups vedomostincesmp.ru.
Diethyl 2-deuteriobutanedioate : To introduce the seventh deuterium atom at the carbon backbone, a deuterated version of diethyl maleate (B1232345) is required. The standard synthesis of malathion utilizes diethyl maleate wikipedia.org. For Malathion-d7, a precursor such as diethyl 2-deuterio-maleate or a related deuterated succinate derivative is used. This can be prepared through methods involving hydrogen isotope exchange on the diethyl maleate precursor under controlled conditions.
The final step is the nucleophilic addition of O,O-di(methyl-d3)-dithiophosphoric acid across the double bond of the deuterated diethyl maleate. This reaction yields the target compound, Malathion-d7 google.com.
Achieving high isotopic purity is critical for the utility of Malathion-d7 as an internal standard. The optimization of reaction conditions focuses on maximizing the yield of the desired isotopologue while minimizing isotopic scrambling or back-exchange. Key parameters that are controlled include:
Temperature and Reaction Time : Reactions are typically conducted under controlled temperature settings to prevent side reactions and potential degradation of the product. Reaction times are monitored to ensure complete conversion of the limiting reagents.
Catalysts and Solvents : The choice of solvent and any catalysts is crucial to facilitate the reaction without promoting the exchange of deuterium atoms with protons from the surrounding environment.
Purification : After the reaction is complete, purification is essential to isolate the Malathion-d7 and achieve high chemical and isotopic purity. Techniques such as liquid chromatography are employed to separate the final product from unreacted precursors, non-deuterated malathion, and other impurities core.ac.uk. The goal is to achieve an isotopic purity of ≥98%.
Analytical Characterization of Isotopic Purity and Regioselectivity
Following synthesis and purification, the resulting compound must be rigorously analyzed to confirm its structure, the precise location of the deuterium atoms (regioselectivity), and its isotopic purity. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR spectroscopy is a powerful tool for unequivocally determining the location of deuterium atoms in a molecule. A combination of different NMR experiments is used.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of Malathion-d7, the signals corresponding to the methoxy protons (typically a doublet around 3.8 ppm in unlabeled malathion) and the single proton on the succinate backbone would be absent or significantly diminished. This absence confirms successful deuteration at these specific sites epa.govchemicalbook.com.
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Malathion-d7 would show distinct signals at chemical shifts corresponding to the methoxy and succinate positions, providing direct evidence of the location of the deuterium labels.
³¹P NMR (Phosphorus NMR) : As an organophosphate compound, ³¹P NMR is also used to characterize the phosphorus environment, confirming the integrity of the phosphorodithioate group.
| Nucleus | Position | Unlabeled Malathion (Expected Signal) | Malathion-d7 (Expected Signal) |
|---|---|---|---|
| ¹H | Methoxy (-OCH₃) | Doublet, ~3.8 ppm (6H) | Signal absent/greatly reduced |
| ¹H | Backbone (-CH-) | Multiplet, ~4.2 ppm (1H) | Signal absent/greatly reduced |
| ²H | Methoxy (-OCD₃) | No signal | Signal present, ~3.8 ppm |
| ²H | Backbone (-CD-) | No signal | Signal present, ~4.2 ppm |
| ³¹P | Phosphorus Center | Singlet | Singlet |
HRMS is essential for confirming the successful incorporation of the desired number of deuterium atoms and for quantifying the isotopic purity of the synthesized material vedomostincesmp.ru.
Accurate Mass Measurement : HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision nih.govthermofisher.com. This allows for the confirmation of the elemental formula. The replacement of seven hydrogen atoms (¹H, mass ≈ 1.0078 u) with seven deuterium atoms (²H, mass ≈ 2.0141 u) results in a predictable mass increase.
Isotopic Purity Determination : By analyzing the full mass spectrum, the relative intensities of the ions corresponding to Malathion-d7 and other isotopologues (e.g., d0 to d6) can be measured. After correcting for the natural isotopic abundance of other elements (like ¹³C and ³⁴S), the isotopic purity can be calculated with high accuracy researchgate.netalmacgroup.com. This confirms that the sample consists predominantly of the d7-labeled molecule, which is crucial for its use as an analytical standard.
| Compound | Molecular Formula | Monoisotopic Mass (Calculated) | Expected [M+H]⁺ Ion |
|---|---|---|---|
| Malathion | C₁₀H₁₉O₆PS₂ | 330.0415 u | 331.0488 u |
| Malathion-d7 | C₁₀H₁₂D₇O₆PS₂ | 337.0852 u | 338.0925 u |
Advanced Analytical Applications of Malathion D7 Dimethyl D6; 3 D1
Internal Standardization in Quantitative Analytical Methods
Internal standardization is a crucial technique in analytical chemistry for correcting variations in sample processing and instrumental analysis. Malathion-d7 serves as an ideal internal standard for the analysis of malathion (B1675926) and related compounds.
Enhancement of Accuracy and Precision in Trace Pesticide Analysis
The use of Malathion-d7 as an internal standard significantly enhances the accuracy and precision of trace pesticide analysis. nih.gov In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is added to the sample at a known concentration before any sample preparation steps. nih.gov Any loss of the target analyte (malathion) during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be compensated for, leading to more accurate and reproducible results. nih.govresearchgate.net
For instance, a study on the determination of malathion in fruit samples using LC-MS/MS demonstrated that the use of an internal standard is critical for achieving reliable quantification, especially at low concentrations. sciex.comsciex.com The internal standard helps to correct for variability, ensuring that the calculated concentration of the pesticide is a true reflection of its amount in the original sample.
Mitigation of Matrix Effects in Complex Environmental and Biological Samples
Complex matrices, such as those found in environmental (e.g., soil, water) and biological (e.g., urine, blood) samples, can significantly interfere with the analysis of target compounds. researchgate.netnih.gov These "matrix effects" can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. researchgate.net Malathion-d7 is instrumental in mitigating these effects. researchgate.net Since its chemical behavior is almost identical to that of malathion, it experiences similar matrix effects. researchgate.net By calculating the analyte-to-internal standard ratio, the influence of the matrix on the final result is minimized. researchgate.net
Research on the analysis of pesticide residues in food and environmental samples has consistently shown that matrix effects are a major source of error. researchgate.net The application of isotopically labeled internal standards like Malathion-d7 is a widely accepted and effective strategy to counteract these interferences and ensure the validity of the analytical data. researchgate.net
Development of Reference Standards for Organophosphate Quantification
Malathion-d7 plays a vital role in the development and validation of reference standards for the quantification of organophosphate pesticides. nih.govsciex.comnih.gov Certified reference materials (CRMs) and standard solutions containing a precise concentration of Malathion-d7 are used to calibrate analytical instruments and validate the accuracy of analytical methods. fao.orgfao.orgwho.int These standards are essential for ensuring consistency and comparability of results across different laboratories and over time. The use of a deuterated standard helps in establishing a reliable point of reference for the quantification of a range of organophosphates, not just malathion. nih.govnih.gov
Development and Validation of Chromatographic-Mass Spectrometric Methodologies
The unique properties of Malathion-d7 have been pivotal in the development and validation of sophisticated analytical methods based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like malathion. indexcopernicus.com In GC-MS methods, Malathion-d7 is used as an internal standard to improve the quantitative performance. nih.gov The compound co-elutes with unlabeled malathion from the gas chromatograph, but is readily distinguished by the mass spectrometer due to its higher mass. This allows for precise and accurate quantification even in the presence of co-eluting interferences from the sample matrix. indexcopernicus.comresearchgate.net
| Parameter | Finding | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | indexcopernicus.com |
| Internal Standard | Malathion-d7 | nih.gov |
| Application | Analysis of malathion residue in tomato | researchgate.net |
| Benefit | Confirmed detection by retention time and ion comparison, with good recovery and linearity. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the method of choice for the analysis of a wide range of pesticides, including malathion, due to its high sensitivity and selectivity. nih.govsciex.comresearchgate.net In LC-MS/MS applications, Malathion-d7 is indispensable as an internal standard. nih.govresearchgate.net It compensates for variations in the electrospray ionization process, which is often susceptible to matrix effects. researchgate.net The use of Malathion-d7 in LC-MS/MS methods allows for the development of robust and reliable analytical procedures for the determination of malathion in diverse and challenging matrices such as food, water, and biological fluids. nih.govresearchgate.netcdc.gov
A study comparing Multiple Reaction Monitoring (MRM) with MRM3 on a QTRAP system for malathion quantitation in fruit samples highlighted the superior selectivity of the MRM3 approach in reducing matrix interference. sciex.comsciex.com While not explicitly stating the use of Malathion-d7 in this specific comparison, the principles of using an internal standard to improve accuracy and reproducibility are fundamental to such advanced quantitative methods. sciex.comsciex.com
| Parameter | Finding | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |
| Internal Standard | Malathion-d7 | nih.govresearchgate.net |
| Application | Quantification of malathion in fruit, water, and biological samples. | sciex.comsciex.comcdc.gov |
| Benefit | Mitigates matrix effects and improves accuracy and precision of quantification. | researchgate.netresearchgate.net |
Optimization of Analytical Parameters for Compound Specificity and Sensitivity
The accurate quantification of Malathion-d7(dimethyl-d6; 3-d1) as an internal standard relies on analytical methods optimized for high specificity and sensitivity. This involves fine-tuning both chromatographic separation and mass spectrometric detection parameters to distinguish the analyte from matrix interferences and ensure detection at very low concentrations. As Malathion-d7 is designed to behave identically to its non-labeled counterpart during extraction and chromatography, optimization data for malathion is directly applicable.
Chromatographic Optimization
The separation of malathion from other components in a sample is a critical first step. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.netmjcce.org.mk Optimization focuses on the column chemistry, mobile phase composition, flow rate, and temperature to achieve sharp, symmetrical peaks with adequate retention.
Successful separation has been achieved using reversed-phase columns like Purospher STAR RP-18e and LiChrospher 60 RP-select B. researchgate.netmjcce.org.mk Isocratic elution with a mobile phase consisting of an acetonitrile (B52724) and water mixture is common, with ratios adjusted to optimize retention time and resolution. researchgate.netmjcce.org.mk For instance, a ratio of 47/53 (V/V) acetonitrile/water has been used effectively. researchgate.net The use of mixed-mode columns, such as the Obelisc R which contains both hydrophobic and ionic groups, allows for fine-tuning of separations by controlling mobile phase parameters like buffer concentration and pH. sielc.com
Table 1: Optimized HPLC Parameters for Malathion Analysis
| Parameter | Optimized Value | Source(s) |
| Column | Purospher STAR RP-18e (30 x 4 mm, 3 µm) | researchgate.net |
| LiChrospher 60 RP-select B (125 mm x 4 mm, 5 µm) | mjcce.org.mk | |
| Zorbax Eclipse Plus Phenyl-hexyl (3.0 x 100 mm, 3.5 µm) | nih.gov | |
| Mobile Phase | Acetonitrile / Water (47/53, V/V) | researchgate.net |
| Acetonitrile / Water (55/45, V/V) | mjcce.org.mk | |
| Water with 1% acetic acid (A) / Methanol with 1% acetic acid (B) | nih.gov | |
| Flow Rate | 1.0 mL/min | researchgate.netmjcce.org.mk |
| Column Temperature | 25 °C | researchgate.netmjcce.org.mk |
| 45 °C | nih.gov | |
| Detection | UV at 220 nm | researchgate.netmjcce.org.mk |
Gas chromatography (GC) is also a principal method for analyzing malathion. cdc.gov Optimization here involves selecting the appropriate column and temperature program, as well as the detector. Detectors like a flame photometric detector (FPD) operating in phosphorus mode or a mass spectrometer (MS) are chosen for their sensitivity and selectivity towards organophosphorus compounds. cdc.govepa.gov For complex samples, solid-phase microextraction (SPME) parameters, such as extraction time and desorption temperature, are optimized to ensure efficient analyte transfer to the GC system. nih.gov
Mass Spectrometry (MS) Optimization
For the highest levels of sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (MS/MS). nih.gov Optimization of MS/MS parameters is crucial for isolating the specific mass-to-charge ratio (m/z) of Malathion-d7 and its fragments, thereby eliminating background noise and matrix interference. sciex.com
The analysis is typically performed using an electrospray ionization (ESI) source, and key parameters such as source temperature, nebulizer gas pressure, and gas flow are optimized. nih.gov The most significant optimization for specificity involves the selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM). nih.govsciex.com In MRM mode, the first quadrupole isolates the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell. The third quadrupole then isolates a specific product ion, creating a highly selective analytical signal. sciex.com
For malathion, a precursor ion of m/z 331 is commonly selected, with product ions at m/z 127 and m/z 99 used for quantification and confirmation. sciex.com To further enhance selectivity in complex matrices like food samples, a more advanced technique called MRM³ can be employed. sciex.com In MRM³, the product ion from the first fragmentation (e.g., m/z 127) is subjected to another round of fragmentation to produce a secondary product ion (e.g., m/z 99). sciex.com This additional fragmentation step effectively removes matrix interferences that may be present at the same m/z as the primary product ion, leading to improved signal-to-noise ratios and more reliable quantification. sciex.com
Table 2: Optimized LC-MS/MS Parameters for Malathion Analysis
| Parameter | Optimized Value | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| Source Temperature | 250 °C | nih.gov |
| Vaporizer Gas Flow | 5 L/min | nih.gov |
| Nebulizer Pressure | 35 psi | nih.gov |
| Corona Voltage | 3500 V | nih.gov |
| MRM Transition 1 (Quantifier) | 331 -> 127 | sciex.com |
| MRM Transition 2 (Qualifier) | 331 -> 99 | sciex.com |
| MRM³ Transition 1 | 331 -> 127 -> 99 | sciex.com |
| MRM³ Transition 2 | 331 -> 99 -> 71 | sciex.com |
| Dwell Time (MRM) | 100 msec | sciex.com |
| Fill Time (MRM³) | 20 msec | sciex.com |
| Excitation Time (MRM³) | 25 msec | sciex.com |
Through the systematic optimization of these chromatographic and mass spectrometric parameters, analytical methods for Malathion-d7(dimethyl-d6; 3-d1) can achieve the high degree of specificity and sensitivity required for its use as a reliable internal standard in trace-level analysis. cdc.govsciex.com
Environmental Fate and Transport Investigations Utilizing Malathion D7 Dimethyl D6; 3 D1
Elucidation of Environmental Degradation Pathways and Kinetics
The persistence of malathion (B1675926) in the environment is limited by several degradation processes, including chemical hydrolysis, microbial biotransformation, and photodegradation. cdc.govnih.gov Malathion-d7 is instrumental in quantifying the rates and identifying the products of these reactions under controlled laboratory and complex field conditions.
In aquatic environments, the primary degradation pathway for malathion is hydrolysis, a chemical reaction with water. openaccesspub.org The rate of this transformation is highly dependent on the pH and temperature of the water. openaccesspub.org Hydrolysis is significantly faster in alkaline conditions (high pH) compared to neutral or acidic conditions. psu.eduagr.hr For instance, the half-life of malathion can be as short as 0.2 weeks at a pH of 8.0, while it extends to 21 weeks at a pH of 6.0. psu.edu
Temperature also plays a crucial role, with the rate of hydrolysis increasing approximately fourfold for every 10°C rise in temperature. cdc.gov Studies have shown that at a pH of 7.4, the half-life of malathion decreases from 10.5 days at 20°C to just 1.3 days at 37.5°C. cdc.gov The process of hydrolysis breaks down the malathion molecule, yielding several metabolites. The main degradation products from hydrolysis include malathion alpha and beta monoacid, diethyl fumarate (B1241708), diethyl thiomalate, O,O-dimethylphosphorodithioic acid, and O,O-dimethylphosphorothionic acid. psu.edu In some instances, the more toxic oxygen analog, malaoxon (B1675925), can also be formed. psu.edu
Table 1: Effect of pH on Malathion Hydrolysis Half-Life
| pH | Temperature (°C) | Half-Life | Source |
| 5 | 25 | 107 days | epa.gov |
| 6.0 | 22 | 21 weeks | psu.edu |
| 7.0 | 25 | 6.21 days | epa.gov |
| 7.4 | 20 | 11-120 days | cdc.govagr.hr |
| 8.0 | 22 | 0.2 weeks | psu.edu |
| 9 | 25 | 0.5 days (12 hours) | epa.gov |
Microbial activity is a major driver of malathion degradation, particularly in soil and in aquatic systems where the pH is below 7.0 and hydrolysis is slower. psu.edu A diverse array of microorganisms, including bacteria such as Pseudomonas, Bacillus, Acinetobacter, and Enterobacter, and fungi like Aspergillus and Trichoderma, have been shown to degrade malathion. ethz.chresearchgate.netmdpi.comnih.gov These microbes utilize the pesticide as a source of carbon and/or phosphorus. openaccesspub.orgethz.ch
The predominant pathway for microbial degradation is through the action of carboxylesterase enzymes. cdc.govethz.ch These enzymes hydrolyze the ester linkages of malathion, leading to the formation of malathion monocarboxylic acids (MMC α and MMC β) and subsequently malathion dicarboxylic acid. ethz.chnih.gov Further degradation can lead to metabolites such as diethyl fumarate and trimethyl thiophosphate. mdpi.comresearchgate.net In some cases, oxidative desulfurization by microbes can convert malathion to the more potent cholinesterase inhibitor, malaoxon, before further breakdown occurs. ethz.chmdpi.com Studies using bacterial consortia have demonstrated that mixed microbial communities can achieve complete degradation of malathion in soil within 15 to 20 days. mdpi.com
Photodegradation, or the breakdown of a chemical by light, is another pathway that contributes to the environmental dissipation of malathion. openaccesspub.org While malathion is relatively stable to direct photolysis in water, indirect photolysis, a process involving other light-absorbing substances in the water, can occur. cdc.gov Photodegradation can be a significant mechanism on surfaces exposed to sunlight and can lead to the transformation of malathion to malaoxon through photooxidation. cdc.govepa.gov
The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or hydroxyapatite. nih.govsciforum.net Studies have shown that under UV irradiation in the presence of a TiO₂ photocatalyst, malathion in an aqueous solution can be completely degraded. nih.gov The rate of this photocatalytic degradation is influenced by factors such as the initial concentration of the pesticide, pH, and catalyst loading. nih.gov For example, degradation efficiency can reach 100% in 70 minutes under acidic conditions. nih.gov
The rate at which malathion degrades in the environment is a complex interplay of various factors. As established, pH and temperature are dominant controls on hydrolysis rates. cdc.govagr.hr In soil, degradation is also heavily influenced by moisture content and organic matter. cdc.govpsu.edu Higher soil moisture and pH can accelerate degradation. cdc.gov Conversely, soils with higher organic matter content may exhibit slower degradation of malathion to malaoxon, potentially due to the pesticide being more strongly adsorbed and less available for transformation. psu.edu Salinity can also accelerate degradation, with malathion's half-life being shorter in seawater compared to river water at the same temperature. agr.hr
The use of isotopically labeled compounds like Malathion-d7 allows for the study of isotopic fractionation, which are subtle changes in the isotopic ratios of a compound as it undergoes chemical or biological reactions. While significant kinetic isotope effects are not always prominent with deuterium (B1214612) substitution in these types of reactions, their measurement can provide detailed insights into reaction mechanisms and the extent of degradation in the field. Computational studies have corroborated that multiple degradation pathways, such as ester hydrolysis and elimination reactions, compete with each other, and the dominant pathway can be influenced by environmental factors like temperature. rsc.orgnih.gov
Tracing Environmental Mobility and Persistence
Understanding the movement and persistence of malathion is crucial for assessing its potential environmental impact. Malathion-d7 is essential for conducting precise soil-water partitioning and leaching experiments, which determine the pesticide's mobility.
Malathion is classified as being moderately to very highly mobile in soils. cdc.govnih.gov Its mobility is governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This behavior is quantified by the soil adsorption coefficient (Kads) and the organic carbon-water (B12546825) partition coefficient (Koc). epa.gov Adsorption is positively correlated with the soil's organic carbon content and cation exchange capacity. epa.govnih.gov Therefore, malathion is less mobile and leaches more slowly in soils with higher organic matter. fao.org
Despite its potential mobility, the rapid degradation of malathion in most soil environments typically prevents significant leaching into groundwater. cdc.govnih.govnih.gov Reported half-lives in soil are often short, ranging from a few hours to about a week. cdc.gov However, detections in groundwater have occurred in some locations, suggesting that in certain conditions, such as in soils with low organic matter and high sand content, leaching is possible. psu.edunih.gov Laboratory batch equilibrium studies have determined Koc values for malathion ranging from 151 to 308 L/kg, confirming its moderate mobility. epa.gov
Table 2: Soil Partitioning Coefficients for Malathion
| Soil Type | Kads (L/kg) | Koc (L/kg) | Source |
| Sandy Loam, Sand, Loam, Silt Loam | 0.83 - 2.47 | 151 - 308 | epa.gov |
| Not Specified | 0.66 - 3.27 (for Malaoxon) | 81 - 327 (for Malaoxon) | epa.gov |
Volatilization and Atmospheric Transport Assessment
Volatilization is a significant pathway for the dispersion of malathion from agricultural fields and urban areas into the atmosphere. nih.gov Following application, malathion can be released from soil and plant surfaces into the air, where it can be transported as a vapor or adsorbed onto particulate matter. nih.govnih.gov This atmospheric transport can lead to the contamination of areas far from the application site. Studies have detected malathion in the air and fog of remote regions, indicating the potential for long-range transport under certain conditions. nih.gov For instance, malathion used in agriculture in California's Central Valley has been observed to volatilize and subsequently be transported to higher elevations in the Sierra Nevada Mountains. nih.gov
The assessment of such transport relies on the accurate measurement of atmospheric concentrations, which can be exceedingly low. In these analytical procedures, Malathion-d7(dimethyl-d6; 3-d1) is used as an internal standard. By adding a known quantity of Malathion-d7 to an air sample extract before analysis (typically by gas chromatography-mass spectrometry, GC-MS), scientists can correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring the accuracy of the final concentration data. nih.gov
Research has shown that atmospheric concentrations of malathion and its more toxic oxidation product, malaoxon, can fluctuate based on application times and environmental conditions. mdpi.com One study estimated the nighttime atmospheric half-life of malathion to be less than 24 hours, which is shorter than some previous reports. mdpi.com Such findings are crucial for modeling air quality and assessing exposure risks, and their reliability is underpinned by the use of isotope dilution techniques employing standards like Malathion-d7.
Distribution and Attenuation in Aquatic and Sediment Systems
When malathion enters aquatic environments through runoff or spray drift, its distribution and persistence are governed by several chemical and biological processes. cdc.govnih.gov The primary routes of degradation are hydrolysis and biodegradation by microorganisms. cdc.govnih.gov Hydrolysis is highly dependent on pH, with malathion degrading much more rapidly in alkaline waters. psu.eduresearchgate.net For example, the half-life of malathion in water can be as short as 0.2 weeks at a pH of 8.0, while it can extend to 21 weeks at a pH of 6.0. psu.eduresearchgate.net
While malathion has a low tendency to accumulate in sediments, it can be detected in them following application events. psu.eduresearchgate.net Biodegradation by aquatic and sediment microorganisms is a significant attenuation process, especially in neutral to acidic conditions. psu.edunih.gov This process, primarily driven by carboxylesterase enzymes, breaks malathion down into several metabolites. nih.gov
The accurate quantification of malathion and its degradation products in water and sediment is essential for risk assessment. Malathion-d7(dimethyl-d6; 3-d1) is employed as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track these compounds. nih.gov This ensures that measurements of the parent compound and its metabolites in complex matrices are precise, allowing for a clear understanding of the pesticide's behavior and persistence in aquatic ecosystems.
Table 1: Key Degradation Products of Malathion in Aquatic and Sediment Systems This table is interactive. Users can sort and filter the data.
| Degradation Product | Common Matrix | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Malaoxon | Water, Soil | Oxidation, Photolysis | psu.eduepa.gov |
| Malathion α-monoacid | Water, Soil | Hydrolysis, Biodegradation | psu.eduepa.gov |
| Malathion β-monoacid | Water, Soil | Hydrolysis, Biodegradation | psu.eduepa.gov |
| Malathion dicarboxylic acid | Water, Soil | Hydrolysis, Biodegradation | nih.govepa.gov |
| Diethyl fumarate | Soil | Biodegradation | mdpi.com |
| Diethyl thiomalate | Water | Hydrolysis | psu.edu |
| O,O-dimethylphosphorodithioic acid | Water | Hydrolysis | psu.edu |
Application of Compound-Specific Isotope Analysis (CSIA) in Environmental Forensics
Compound-Specific Isotope Analysis (CSIA) is a powerful environmental forensics tool used to trace the sources and investigate the degradation of contaminants. cpeo.orgresearchgate.net The technique measures the ratio of naturally occurring stable isotopes (e.g., ¹³C/¹²C) within a specific contaminant molecule. enviro.wikitersusenv.com While CSIA is performed on the contaminant itself (unlabeled malathion), the deuterated standard Malathion-d7(dimethyl-d6; 3-d1) plays a critical, albeit indirect, role. It serves as an essential internal standard for the precise and accurate quantification required to interpret the subtle isotopic variations measured by CSIA. nih.gov
Source Apportionment of Environmental Contaminants
Different manufacturing processes and sources of raw materials can impart unique stable isotopic signatures to batches of pesticides. cpeo.org This means that malathion from different producers or production lots can have slightly different ¹³C/¹²C ratios. By analyzing the isotopic signature of malathion found in a soil or water sample, CSIA can potentially link the contamination to a specific source, which is invaluable for environmental forensics and liability assessment. researchgate.netnih.gov
In a typical CSIA workflow for source apportionment, environmental samples are analyzed using an instrument like a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). To ensure the isotopic data is accurate and not skewed by analytical variability, Malathion-d7 is added to the sample extract. As the chemical behavior of Malathion-d7 is nearly identical to that of unlabeled malathion during extraction and analysis, it provides a reliable reference to normalize the results and obtain a true measurement of the contaminant's isotopic signature.
Characterization of Isotopic Fractionation during Environmental Processes
When a contaminant like malathion degrades in the environment, the chemical reactions involved often favor molecules containing the lighter isotope (e.g., ¹²C) over those with the heavier isotope (¹³C). This is because molecules with lighter isotopes have slightly lower bond energies and can react faster. As a result, the remaining, undegraded pool of the contaminant becomes progressively enriched in the heavier isotope. This change in the isotopic ratio is known as isotopic fractionation. enviro.wikitersusenv.com
By measuring the extent of this fractionation, scientists can determine the degree to which a contaminant has degraded in the field, a key line of evidence for assessing natural attenuation. enviro.wiki The use of Malathion-d7 as an internal standard is crucial for these studies. It allows for the simultaneous and accurate measurement of both the contaminant's concentration and its isotopic composition, which are needed to calculate the extent of degradation based on fractionation patterns.
Mechanistic Insights into Degradation Reactions in Natural Systems
Different degradation pathways—such as aerobic versus anaerobic biodegradation, or hydrolysis versus oxidation—can cause different degrees of isotopic fractionation. enviro.wikinih.gov The magnitude of the isotope effect is related to which chemical bonds are broken during the reaction. For malathion, the key degradation pathways involve the breaking of ester bonds by carboxylesterase enzymes or hydrolysis. nih.govrsc.org
CSIA can be used to gain mechanistic insights by comparing the isotopic fractionation observed in the field to the fractionation produced by known degradation pathways in laboratory studies. researchgate.netnih.gov For example, if the carbon isotope fractionation in a contaminated groundwater plume matches the value known for microbial degradation via ester hydrolysis, it provides strong evidence that this specific process is occurring. This level of detailed investigation requires highly accurate data. The inclusion of Malathion-d7(dimethyl-d6; 3-d1) in the analytical method provides the quantitative rigor needed to confidently link isotopic shifts to specific environmental transformation mechanisms.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Malathion | 121-75-5 | C₁₀H₁₉O₆PS₂ |
| Malathion-d7(dimethyl-d6; 3-d1) | 352438-94-9 | C₁₀H₁₂D₇O₆PS₂ |
| Malaoxon | 1634-78-4 | C₁₀H₁₉O₇PS |
| Malathion α-monoacid | 1190-33-6 | C₈H₁₅O₆PS₂ |
| Malathion β-monoacid | 3345-07-7 | C₈H₁₅O₆PS₂ |
| Malathion dicarboxylic acid | 1190-23-4 | C₆H₁₁O₆PS₂ |
| Diethyl fumarate | 623-91-6 | C₈H₁₂O₄ |
| O,O-dimethylphosphorodithioic acid | 298-06-6 | C₂H₇O₂PS₂ |
Biotransformation and Metabolic Pathway Elucidation in Biological Systems Non Human Using Malathion D7 Dimethyl D6; 3 D1
Investigation of Primary and Secondary Biotransformation Products
The biotransformation of malathion (B1675926) is a complex process involving multiple enzymatic pathways that lead to a variety of metabolites. The use of Malathion-d7 has been instrumental in identifying and quantifying these products.
A primary detoxification route for malathion involves the hydrolysis of its carboxyl ester linkages by carboxylesterases. nih.gov This enzymatic action results in the formation of malathion monocarboxylic acids and subsequently malathion dicarboxylic acid. These metabolites are significantly more water-soluble than the parent compound, facilitating their excretion. In fact, malathion monocarboxylic acids and dicarboxylic acid are major metabolites found in urine following exposure. nih.gov The rapid breakdown by carboxylesterases is a key reason for malathion's relatively lower toxicity in mammals compared to insects, which have lower carboxylesterase activity. researchgate.net
Concurrent with hydrolysis, malathion undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov A critical step in this pathway is oxidative desulfuration, which converts malathion to its oxygen analog, malaoxon (B1675925). nih.govresearchgate.net This transformation is considered a bioactivation process, as malaoxon is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. nih.gov
Another significant oxidative pathway is demethylation, which is catalyzed by glutathione (B108866) transferases. This process involves the removal of a methyl group from the malathion molecule. nih.gov
Table 1: Key Biotransformation Pathways of Malathion
| Pathway | Enzyme System | Key Products | Effect |
| Carboxylesterase-Mediated Hydrolysis | Carboxylesterases | Malathion monocarboxylic acids, Malathion dicarboxylic acid | Detoxification |
| Oxidative Desulfuration | Cytochrome P450 (CYP) | Malaoxon | Bioactivation |
| Oxidative Demethylation | Glutathione Transferases | Desmethyl malathion | Detoxification |
Tracer Studies of Absorption, Distribution, and Excretion Kinetics in Model Organisms
Tracer studies utilizing isotopically labeled malathion, such as [¹⁴C]-malathion, have provided detailed information on its absorption, distribution, and excretion in various model organisms. These studies are crucial for understanding the toxicokinetics of the compound.
Following oral or dermal administration in rats, malathion is rapidly absorbed and metabolized. Over 90% of the administered dose is excreted in the urine as metabolites within 24 hours, indicating a swift clearance from the body. nih.gov Studies in mice have shown that after dermal application, there is rapid and extensive penetration through the skin. nih.gov
Once absorbed, malathion is systemically distributed throughout the body. In rats, following a single oral dose, malathion has been detected in various tissues including blood, adipose tissue, muscle, liver, and brain, with concentrations peaking at different times and declining thereafter. nih.gov However, there is no evidence of accumulation in any specific tissue. nih.gov The rapid metabolism and excretion prevent long-term buildup of the compound.
Table 2: Tissue Distribution of Malathion in Male Albino Rats after a Single Oral Dose
| Tissue | Peak Concentration Day |
| Blood | 4 |
| Adipose Tissue | 4 |
| Muscle | 4 |
| Liver | 16 |
| Brain | 16 |
Elucidation of Enzymatic Activities and Metabolic Regulation
The metabolism of malathion is regulated by the activity of several key enzymes. The balance between the detoxification pathways (carboxylesterases and glutathione transferases) and the bioactivation pathway (cytochrome P450) is a critical determinant of malathion's toxicity.
In vitro studies using human liver microsomes have identified specific CYP isoforms involved in the formation of malaoxon. researchgate.netnih.gov At lower, more environmentally relevant concentrations of malathion, CYP1A2 and CYP2B6 appear to be the primary enzymes responsible for this bioactivation. nih.gov At higher concentrations, CYP3A4 plays a more significant role. researchgate.netnih.gov
Research in rats has also explored the effects of malathion on other enzymatic activities. Studies have shown that malathion exposure can increase the activity of pancreatic enzymes such as glucokinase and glutamate (B1630785) dehydrogenase, which are involved in insulin (B600854) secretion. nih.gov
Comparative Biotransformation Profiles Across Diverse Organisms
While the general metabolic pathways of malathion are conserved across species, there can be significant quantitative differences in the metabolic profiles between different organisms. nih.gov These differences can explain the selective toxicity of malathion.
In general, the profile of malathion metabolites is similar in human and rodent tissues. nih.gov However, the efficiency of the various metabolic pathways can differ. For instance, the high carboxylesterase activity in mammals is a major factor in their relative resistance to malathion toxicity compared to insects. researchgate.net
The study of comparative biotransformation is essential for extrapolating toxicity data from animal models to humans and for understanding the ecological impact of malathion on different species.
Mechanistic Studies and Reaction Pathway Elucidation with Malathion D7 Dimethyl D6; 3 D1
Probing Reaction Mechanisms through Deuterium (B1214612) Isotope Effects
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. This phenomenon is a powerful tool for elucidating reaction mechanisms. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning that more energy is typically required to break a C-D bond. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated analogue will react more slowly, resulting in a primary KIE (kH/kD > 1).
In the case of Malathion-d7(dimethyl-d6; 3-d1), the deuterium labels are located on the two methoxy (B1213986) groups attached to the phosphorus atom (dimethyl-d6) and at the 3-position of the succinate (B1194679) backbone (3-d1). The presence of these labels can be used to investigate the mechanisms of its degradation, which primarily occurs through pathways such as hydrolysis and elimination.
For instance, in the hydrolysis of the ester groups, if the cleavage of the C-H bond at the 3-position were involved in the rate-determining step of a particular pathway, a significant primary KIE would be expected. Conversely, if the reaction proceeds via a mechanism where this bond is not broken in the rate-limiting step, a much smaller or secondary KIE would be observed. Similarly, the deuteration of the dimethyl phosphate (B84403) group could influence the rate of reactions involving the cleavage of the P-S bond or the hydrolysis of the methoxy groups, providing clues about the transition state structure.
Computational Chemistry Approaches to Reaction Dynamics
Computational chemistry provides a theoretical lens to visualize and quantify the energetic landscapes of chemical reactions, complementing experimental studies by offering atomic-level detail of reaction pathways that are often difficult to observe directly.
Density Functional Theory (DFT) Computations for Pathway Delineation
Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction mechanisms of complex organic molecules like malathion (B1675926). Recent computational studies have employed DFT, specifically using functionals like M06-2X, to map out the comprehensive degradation pathways of malathion in various environments. rsc.org These studies, while conducted on the unlabeled compound, provide a foundational understanding of the likely pathways for Malathion-d7.
Under alkaline conditions, several competing degradation pathways have been identified, including ester hydrolysis, elimination reactions, and P-S bond cleavage. rsc.org DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies. This information is critical for delineating the most favorable reaction pathways.
For example, DFT studies have shown that under alkaline conditions, both ester hydrolysis and elimination pathways are competitive. rsc.org The ester hydrolysis can occur at either of the ethyl ester groups, leading to the formation of malathion monoacids and ultimately the dicarboxylic acid. The elimination pathway, on the other hand, involves the removal of a proton and the subsequent cleavage of the succinate backbone.
The table below summarizes hypothetical relative energy barriers for competing degradation pathways of malathion, as could be determined by DFT calculations.
| Reaction Pathway | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |
| Ethyl Ester Hydrolysis (alpha) | Malathion + OH- | TS_hydrolysis_alpha | Malathion alpha-monoacid + Ethanol | Data Not Available |
| Ethyl Ester Hydrolysis (beta) | Malathion + OH- | TS_hydrolysis_beta | Malathion beta-monoacid + Ethanol | Data Not Available |
| Elimination Reaction | Malathion + OH- | TS_elimination | Diethyl fumarate (B1241708) + O,O-dimethyldithiophosphate | Data Not Available |
| P-S Bond Cleavage | Malathion + OH- | TS_P-S_cleavage | Diethyl maleate (B1232345) + O,O-dimethyl thiophosphoric acid | Data Not Available |
Note: The values in this table are illustrative and represent the type of data generated from DFT studies. Specific energetic values would require dedicated computational experiments on Malathion-d7.
The deuteration in Malathion-d7 would be expected to have a more pronounced effect on the elimination pathway, where a C-H bond at the 3-position is broken. A higher activation energy for this step in Malathion-d7 compared to unlabeled malathion would be predicted by DFT calculations, providing a clear, quantifiable measure of the kinetic isotope effect.
Kinetic Modeling of Competing Transformation Processes
The competition between ester hydrolysis and elimination is a key aspect of malathion's degradation. rsc.org Kinetic models can help to understand how factors such as pH and temperature influence the branching ratio between these pathways. For Malathion-d7, kinetic modeling would be particularly insightful when combined with experimental data. By fitting the model to experimental concentration-time profiles for both Malathion-d7 and its unlabeled counterpart, the kinetic isotope effects for each pathway could be deconvoluted.
The table below illustrates the type of data that would be used in and generated from kinetic modeling of malathion degradation.
| Parameter | Description | Source of Data | Application in Modeling |
| Rate Constants (k) | The rate of each individual reaction step (e.g., k_hydrolysis, k_elimination). | Derived from DFT transition state energies. | Defines the speed of each transformation in the kinetic equations. |
| Initial Concentrations | The starting concentration of Malathion-d7 and other reactants (e.g., hydroxide (B78521) ions). | Experimental design. | Sets the initial conditions for the simulation. |
| Temperature | The reaction temperature. | Experimental design. | Influences the rate constants according to the Arrhenius equation. |
| Product Concentrations vs. Time | The simulated concentrations of degradation products over the course of the reaction. | Model output. | Can be compared with experimental data to validate the model and the underlying mechanistic assumptions. |
Through the synergistic use of isotopic labeling, DFT computations, and kinetic modeling, a highly detailed and validated understanding of the reaction mechanisms of Malathion-d7(dimethyl-d6; 3-d1) can be achieved. This knowledge is not only of fundamental scientific interest but also crucial for predicting the environmental fate and persistence of malathion and related organophosphate pesticides.
Future Research Directions and Advanced Methodological Development
Integration with Multi-Omics Approaches in Environmental Systems Biology
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has enabled a systems-level understanding of how organisms respond to chemical stressors. The integration of Malathion-d7 into these workflows represents a significant leap forward for environmental systems biology. By using Malathion-d7 as a tracer, researchers can precisely follow its uptake, distribution, and metabolic transformation within an organism and link these processes directly to changes across the multi-omics cascade.
A key application will be in stable isotope-resolved metabolomics (SIRM), where organisms are exposed to Malathion-d7, and subsequent analysis of their tissues can reveal the precise metabolic fate of the deuterated label. osti.gov This allows for the unambiguous identification of malathion-derived metabolites and distinguishes them from the organism's endogenous metabolome. semanticscholar.org When combined with transcriptomic and proteomic analyses, this approach can elucidate the complete mechanism of toxicity, from the initial metabolic breakdown of the pesticide to the resulting changes in gene expression and protein function. nih.govmdpi.com For instance, observing the incorporation of deuterium (B1214612) into specific metabolic pathways can directly link malathion (B1675926) exposure to the upregulation of detoxification genes (e.g., cytochrome P450s) and the corresponding protein expression levels. This integrated approach moves beyond simple correlation to establish causative links between exposure and biological response.
Table 1: Hypothetical Multi-Omics Experimental Framework Using Malathion-d7
| Omics Discipline | Analytical Technique | Key Data Generated with Malathion-d7 | Research Insight |
| Metabolomics | LC-MS/MS, GC-MS | Identification and quantification of deuterated malathion metabolites (e.g., d6-monocarboxylic acid). | Elucidation of specific biotransformation pathways and rates. |
| Transcriptomics | RNA-Sequencing | Differential expression of genes in detoxification pathways (e.g., CYP, GST genes) following exposure. | Understanding the genetic and regulatory response to malathion exposure. |
| Proteomics | Shotgun Proteomics, SWATH-MS | Quantification of changes in protein abundance (e.g., acetylcholinesterase, glutathione (B108866) S-transferases). | Linking gene expression changes to functional protein-level responses. |
Development of Novel Isotopic Labeling Strategies and Tracer Compounds
While Malathion-d7 is a powerful tool, the future lies in the development of a suite of isotopically labeled malathion variants to probe different aspects of its environmental fate. iaea.org The strategic placement of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O at different positions within the malathion molecule can create novel tracer compounds designed to answer specific mechanistic questions. diagnosticsworldnews.com
For example, synthesizing malathion with ¹³C in the carboxyl groups of the succinate (B1194679) moiety would allow researchers to trace the fate of this specific part of the molecule, which is known to be a primary site of enzymatic hydrolysis. rsc.org Comparing its fate with Malathion-d7, where the labels are on the methoxy (B1213986) groups, could differentiate the relative importance and rates of various degradation pathways (e.g., carboxylesterase versus phosphatase activity). Furthermore, creating dual-labeled compounds (e.g., containing both ¹³C and ¹⁵N) would provide even greater resolving power in complex metabolic networks. wikipedia.org
The specific labeling pattern of Malathion-d7, with deuterium on the two methoxy groups and one on the succinate backbone, offers high stability and a distinct mass shift, making it an excellent internal standard for analytical quantification. Future research will focus on optimizing labeling strategies to enhance analytical sensitivity and to create tracers that are perfectly suited for specific environmental compartments or biological systems. The use of deuterium as a label is particularly advantageous as it is non-radioactive, relatively inexpensive, and can be readily detected with high sensitivity by mass spectrometry. zeochem.com
High-Throughput Screening Methodologies for Environmental Risk Assessment
Environmental risk assessment requires the analysis of a vast number of samples to determine the extent of contamination. High-throughput screening (HTS) methodologies, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this task. The role of Malathion-d7 as an internal standard is critical to the success of these HTS methods. nih.gov
By adding a known quantity of Malathion-d7 to every environmental sample (e.g., water, soil, or biota) prior to analysis, variations in sample preparation and instrument response can be corrected. purdue.edu Because Malathion-d7 is chemically identical to malathion, it behaves similarly during extraction, cleanup, and chromatographic separation, but its different mass allows it to be distinguished by the mass spectrometer. This ensures high accuracy and precision in the quantification of native malathion, even at trace levels.
Future development will focus on integrating Malathion-d7 into automated HTS platforms capable of processing hundreds or thousands of samples per day. This will enable large-scale environmental monitoring programs, providing regulators with the robust data needed to assess the prevalence of malathion contamination and to evaluate the effectiveness of mitigation strategies. These methods are crucial for rapidly screening for malathion in food products and environmental matrices to ensure compliance with regulatory limits. epa.gov
Predictive Modeling for Environmental Fate based on Isotopic Data and Kinetic Fractionation
A primary goal of environmental chemistry is to predict the fate and transport of contaminants. elsevierpure.com Current models often rely on laboratory-derived degradation rates that may not accurately reflect real-world conditions. nih.gov The use of isotopically labeled compounds like Malathion-d7 can provide data to build more sophisticated and accurate predictive models through the study of kinetic isotope effects (KIEs).
During chemical and biological degradation, molecules containing lighter isotopes (e.g., ¹H, ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ²H, ¹³C). copernicus.org This process, known as isotopic fractionation, leads to an enrichment of the heavy isotope in the remaining pool of the contaminant. nih.gov By measuring the change in the isotopic ratio of malathion in laboratory and field studies, researchers can quantify the extent of degradation. This technique, known as Compound-Specific Isotope Analysis (CSIA), offers a way to track degradation in situ, independent of concentration changes which can be affected by dilution or sorption. acs.org
Experiments comparing the degradation rates of Malathion-d7 and unlabeled malathion allow for the direct calculation of the deuterium KIE for specific degradation reactions (e.g., hydrolysis, biodegradation). This KIE value is a powerful parameter that provides insight into the reaction mechanism. nih.gov Incorporating KIE data into environmental fate models can significantly improve their predictive power, allowing for a more mechanistic understanding of how malathion will behave under different environmental conditions. researchgate.net This approach helps to transform environmental fate modeling from a "black box" into a more transparent and mechanistically grounded "white box" model. acs.org
Table 2: Illustrative Kinetic Isotope Effect (KIE) Data for Malathion Degradation Pathways
| Degradation Pathway | Isotope Position | Hypothetical KIE (kH/kD) | Interpretation |
| Alkaline Hydrolysis | C-H bond at succinate moiety | 1.1 | C-H bond cleavage is not the rate-determining step in hydrolysis. |
| Carboxylesterase Biodegradation | C-H bond at succinate moiety | 2.5 | C-H bond cleavage is involved in or near the rate-determining step of this enzymatic pathway. |
| Phosphatase Biodegradation | O-CH₃ bond | 1.05 | The deuterated methyl groups are not directly involved in the rate-determining step of P-O bond cleavage. |
Q & A
Q. How is Malathion-d7 synthesized, and what methodological steps ensure isotopic purity?
Malathion-d7 is synthesized via deuteration of Malathion, replacing six methyl hydrogens and one hydrogen at the 3-position with deuterium. Critical steps include:
- Deuteration protocol : Use of deuterated dimethyl phosphorodithioate precursors under controlled anhydrous conditions .
- Isotopic purity validation : LC-MS or NMR analysis to confirm >98% deuterium incorporation, with baseline separation of isotopic peaks .
- Purification : Column chromatography to remove non-deuterated byproducts, monitored via thin-layer chromatography (TLC) .
Q. What analytical techniques are optimal for detecting Malathion-d7 in environmental samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column : C18 reverse-phase (e.g., 2.1 × 100 mm, 3.5 µm).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation : Monitor transitions m/z 355 → 127 (Malathion-d7) and 349 → 99 (non-deuterated Malathion) .
Q. How does Malathion-d7’s deuterium labeling impact its use in cholinesterase inhibition studies?
Deuterium labeling reduces metabolic degradation rates, enabling precise tracking of cholinesterase binding kinetics. Key experimental considerations:
- Enzyme assays : Use human erythrocyte acetylcholinesterase (AChE) with Ellman’s method, comparing inhibition constants (K_i) between Malathion and Malathion-d7 .
- Data normalization : Correct for isotope effects on reaction rates using deuterium correction factors .
Advanced Research Questions
Q. How do metabolic pathways of Malathion-d7 differ between in vitro and in vivo models?
- In vitro : Liver microsomal incubations (e.g., rat or human CYP450 isoforms) identify primary metabolites (malaoxon-d7) via high-resolution MS .
- In vivo : Radiolabeled tracer studies in rodents reveal biliary excretion pathways, requiring bile duct cannulation and LC-MS/MS quantification .
- Key variable : Species-specific CYP450 activity alters metabolite ratios, necessitating cross-model validation .
Q. What experimental designs address stability contradictions in Malathion-d7 under varying pH and temperature?
- Controlled degradation studies :
- pH stability : Incubate Malathion-d7 in buffers (pH 4–9) at 25°C, sampling at intervals for LC-MS analysis .
- Thermal stability : Accelerated stability testing at 40°C/75% RH, monitoring deuteration loss via isotopic ratio checks .
Q. How can researchers resolve discrepancies in environmental degradation rates reported across studies?
- Variables to assess :
Q. What methodologies optimize Malathion-d7 quantification in complex biological matrices (e.g., serum)?
- Matrix effects mitigation :
- Use isotope dilution with Malathion-d7 as an internal standard.
- Employ calibration curves prepared in analyte-free serum .
Q. How do deuterium kinetic isotope effects (KIEs) influence Malathion-d7’s environmental half-life?
- Experimental approach : Compare degradation rates of Malathion-d7 and non-deuterated Malathion in controlled aquatic systems.
- Data analysis : Calculate KIE using the formula:
where and are degradation rate constants .
Data Analysis and Validation
Q. What validation parameters are critical for ensuring reproducibility in Malathion-d7 studies?
- Key parameters :
| Parameter | Acceptable Range |
|---|---|
| Accuracy | 85–115% recovery |
| Precision | RSD ≤15% |
| LOD/LOQ | ≤0.1 ppb/≤0.3 ppb |
Q. How should researchers handle contradictory data in cross-species toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
